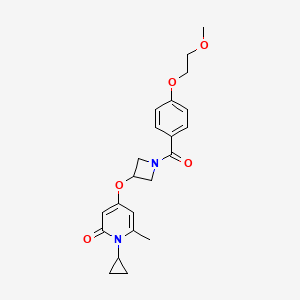

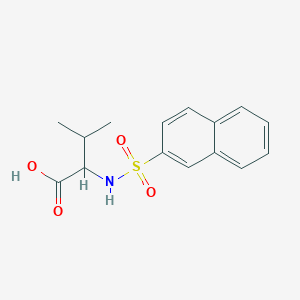

![molecular formula C22H14F6N4O2 B2459409 N-(3,5-Bis(trifluormethyl)phenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamid CAS No. 941936-21-6](/img/structure/B2459409.png)

N-(3,5-Bis(trifluormethyl)phenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3,5-bis(trifluoromethyl)phenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a useful research compound. Its molecular formula is C22H14F6N4O2 and its molecular weight is 480.37. The purity is usually 95%.

The exact mass of the compound N-(3,5-bis(trifluoromethyl)phenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(3,5-bis(trifluoromethyl)phenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-bis(trifluoromethyl)phenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organokatalyse

Der 3,5-Bis(trifluormethyl)phenyl-Molekülbaustein spielt eine zentrale Rolle in der Organokatalyse. Insbesondere N,N′-Bis[3,5-bis(trifluormethyl)phenyl]thioharnstoff (bekannt als Schreiner-Thioharnstoff) hat sich als ein leistungsstarker Katalysator in der organischen Chemie etabliert. Seine Fähigkeit, Substrate zu aktivieren und sich entwickelnde negative Ladungen (wie Oxyanionen) über explizite doppelte Wasserstoffbrückenbindungen zu stabilisieren, macht ihn wertvoll für die Förderung organischer Transformationen .

Fragmentbasierte kovalente Ligandenentdeckung

Diese Verbindung dient als Scout-Fragment bei der fragmentbasierten kovalenten Ligandenentdeckung. Forscher können sie allein verwenden oder in bifunktionelle Werkzeuge wie elektrophile PROTAC®-Moleküle integrieren. Diese bifunktionalen Mittel sind entscheidend für den gezielten Proteinabbau, wie vom Cravatt Lab für die E3-Ligase-Entdeckung gezeigt .

Synthese von Antanacathartica-Medikamenten

®-[3,5-Bis(trifluormethyl)phenyl]ethanol, ein Zwischenprodukt, das von dieser Verbindung abgeleitet ist, spielt eine wichtige Rolle bei der Synthese von Antanacathartica-Medikamenten. Aprepitant, Rolapitant und Fosaprepitant - NK-1-Rezeptor-Antagonisten - werden häufig zur Behandlung von Chemotherapie-induzierter Übelkeit und Erbrechen eingesetzt .

Antibiotikaentwicklung

Im Kampf gegen antibiotikaresistente bakterielle Infektionen werden dringend neue Antibiotika benötigt. Forscher haben Pyrazolderivate, einschließlich derer, die von unserer Verbindung abgeleitet sind, auf ihre antimikrobiellen Eigenschaften untersucht. Diese Derivate könnten potenziell Krankheitserreger wie Enterokokken und Methicillin-resistenter S. aureus (MRSA) bekämpfen.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been used as organocatalysts in organic chemistry .

Mode of Action

The mode of action of this compound involves the activation of substrates and subsequent stabilization of partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding . This is a key feature of (thio)urea derivatives, which are used as organocatalysts in organic chemistry .

Biochemical Pathways

Similar compounds have been found to inhibit the nf-κb pathway , which plays a crucial role in cellular responses to stimuli such as stress, cytokines, free radicals, heavy metals, ultraviolet irradiation, and bacterial or viral antigens.

Result of Action

The inhibition of the nf-κb pathway by similar compounds can lead to a decrease in the expression of genes involved in inflammation, immunity, cell proliferation, and apoptosis .

Eigenschaften

CAS-Nummer |

941936-21-6 |

|---|---|

Molekularformel |

C22H14F6N4O2 |

Molekulargewicht |

480.37 |

IUPAC-Name |

N-[3,5-bis(trifluoromethyl)phenyl]-3-methyl-4-oxo-1-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide |

InChI |

InChI=1S/C22H14F6N4O2/c1-11-17-18(33)16(10-29-19(17)32(31-11)15-5-3-2-4-6-15)20(34)30-14-8-12(21(23,24)25)7-13(9-14)22(26,27)28/h2-10H,1H3,(H,29,33)(H,30,34) |

InChI-Schlüssel |

JPECBQATAFVQSC-UHFFFAOYSA-N |

SMILES |

CC1=NN(C2=C1C(=O)C(=CN2)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC=CC=C4 |

Löslichkeit |

there are known solubility issues |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

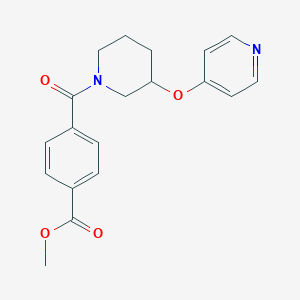

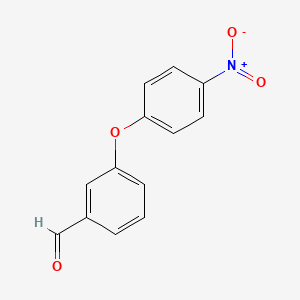

![tert-Butyl 6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2459327.png)

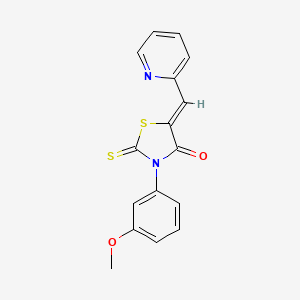

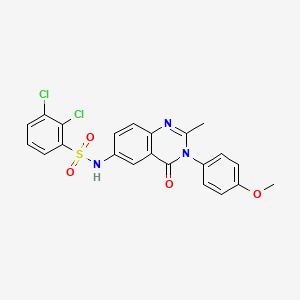

![1-(prop-2-yn-1-yl)-4-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)piperazine](/img/structure/B2459328.png)

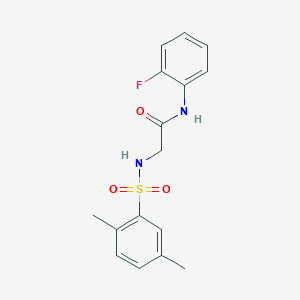

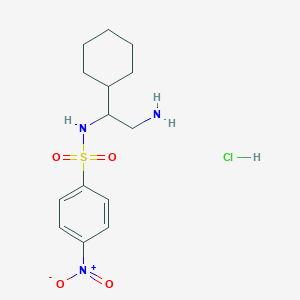

![3-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2459333.png)

![Methyl N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2459343.png)

![methyl 4-{[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]amino}-2-methoxybenzenecarboxylate](/img/structure/B2459344.png)

![1-{[(5-Fluoropyrimidin-2-yl)amino]methyl}-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol](/img/structure/B2459346.png)